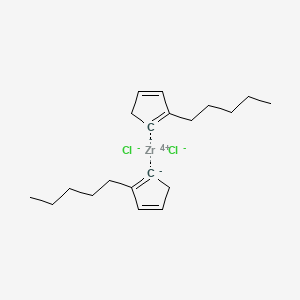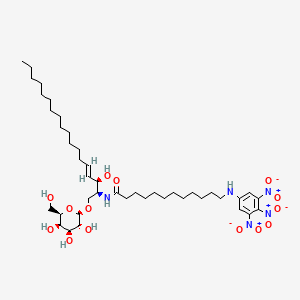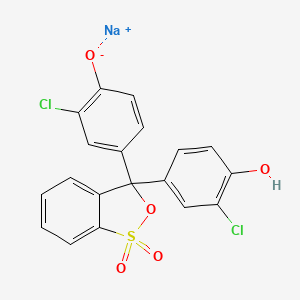
2,3-Dihydro-2-phenyl-4(1H)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydro-2-phenyl-4(1H)-quinolinone is a heterocyclic compound that belongs to the quinolinone family. This compound is of significant interest due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and material science. The structure of this compound consists of a quinolinone core with a phenyl group attached at the 2-position, making it a versatile scaffold for chemical modifications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone typically involves the condensation of 2-aminobenzophenone with aldehydes or ketones. One common method is the Pfitzinger reaction, where 2-aminobenzophenone reacts with an aldehyde in the presence of a base to form the desired quinolinone derivative . Another approach involves the cyclization of N-phenyl anthranilic acid with acetic anhydride .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as boric acid or sodium dihydrogen phosphate can be used under solvent-free conditions to promote the condensation reaction . These methods are advantageous due to their environmental friendliness and cost-effectiveness.
化学反应分析
Types of Reactions: 2,3-Dihydro-2-phenyl-4(1H)-quinolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the quinolinone to its corresponding dihydroquinoline.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl ring or the quinolinone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted quinolinones and dihydroquinolines, which can be further utilized in the synthesis of more complex molecules .
科学研究应用
2,3-Dihydro-2-phenyl-4(1H)-quinolinone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is explored as a potential therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers.
作用机制
The mechanism of action of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activities, and interfere with cellular signaling pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific proteins involved in cell survival and proliferation .
相似化合物的比较
2,3-Dihydro-4(1H)-quinazolinone: Similar in structure but with a different nitrogen position.
2-Phenylquinolin-4(1H)-one: Lacks the dihydro component, leading to different reactivity and properties.
2,3-Dihydro-1H-quinolin-4-one: Another structural isomer with distinct chemical behavior.
Uniqueness: 2,3-Dihydro-2-phenyl-4(1H)-quinolinone is unique due to its specific substitution pattern and the presence of both a phenyl group and a dihydroquinolinone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
2-phenyl-2,3-dihydro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-9,14,16H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCZUBFZQVSURB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317867 |
Source


|
| Record name | Azaflavanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16619-14-0 |
Source


|
| Record name | Azaflavanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16619-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azaflavanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]ethanone](/img/structure/B1142339.png)




![3-[(Z)-2-bromoethenyl]pyridine](/img/structure/B1142351.png)

